N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, a benzothieno-pyrimidine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothieno-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno-pyrimidine structure.
Introduction of the Cyclohexene Moiety: The cyclohexene ring is introduced through a series of reactions, including alkylation and cyclization.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-OXO1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-OXO1BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL)ACETAMIDE shares structural similarities with other benzothieno-pyrimidine derivatives and cyclohexene-containing compounds.
Uniqueness
- The unique combination of the cyclohexene ring, benzothieno-pyrimidine core, and acetamide group distinguishes this compound from others. This unique structure may confer specific biological activities or chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c24-17(21-11-10-14-6-2-1-3-7-14)12-23-13-22-18-15-8-4-5-9-16(15)26-19(18)20(23)25/h4-6,8-9,13H,1-3,7,10-12H2,(H,21,24) |
InChI Key |
OXHDVVFHWLYKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Origin of Product |
United States |
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